2,6-Difluoro-4-sulfanylphenol
Description
2,6-Difluoro-4-sulfanylphenol is a halogenated phenolic compound featuring fluorine atoms at the 2- and 6-positions of the aromatic ring and a sulfanyl (-SH) group at the 4-position. Its molecular formula is C₆H₄F₂OS, with a molar mass of approximately 162.07 g/mol.
Properties
CAS No. |
151389-58-1 |
|---|---|
Molecular Formula |
C6H4F2OS |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2,6-difluoro-4-sulfanylphenol |
InChI |
InChI=1S/C6H4F2OS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,9-10H |
InChI Key |
SPHQYNGPMMUHGX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)O)F)S |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)S |
Synonyms |
Phenol, 2,6-difluoro-4-mercapto- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,6-Difluoro-4-sulfanylphenol, we compare it with 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol (CAS 432-79-1), a structurally related halogenated phenol documented in . Key differences lie in the substituents:
Key Observations:
- Substituent Effects on Acidity: The trifluoromethyl sulfonyl group in the compared compound is a strong electron-withdrawing group (EWG), significantly lowering the phenolic -OH pKa to 3.47 . In contrast, the sulfanyl (-SH) group in 2,6-Difluoro-4-sulfanylphenol is less electron-withdrawing, and the fluorine atoms exert a moderate EWG effect. This results in a higher estimated pKa (~7–8) for the target compound.
Molecular Size and Physical Properties :
The bromine atoms and trifluoromethyl sulfonyl group in the compared compound contribute to its higher molar mass (383.97 g/mol ) and density (2.152 g/cm³ ) . Replacing Br with F and -(CF₃)SO₂- with -SH reduces steric bulk and molecular weight, likely lowering boiling points and density.- Reactivity and Applications: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol may enhance nucleophilic reactivity (e.g., in thiol-ene click chemistry), whereas the -(CF₃)SO₂- group in the compared compound could stabilize negative charges, making it suitable as an acid catalyst or pesticide intermediate .
Research Findings and Implications
Electronic Effects: Fluorine’s inductive electron-withdrawing effect increases the acidity of phenolic -OH compared to unsubstituted phenol (pKa ~10). However, this is less pronounced than the -(CF₃)SO₂- group, which delocalizes negative charge via resonance .
Thermal Stability :
The higher predicted boiling point of the brominated compound (346.5°C ) reflects stronger intermolecular forces (e.g., dipole-dipole interactions from -(CF₃)SO₂-) compared to the fluorine- and sulfanyl-substituted derivative.
Synthetic Utility: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol offers a reactive handle for functionalization (e.g., oxidation to disulfides or sulfonic acids). The compared compound’s -(CF₃)SO₂- group is resistant to oxidation, favoring applications requiring chemical stability .
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